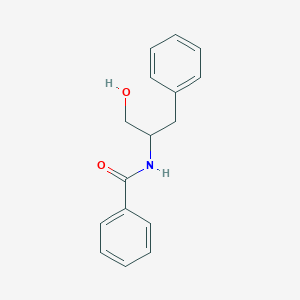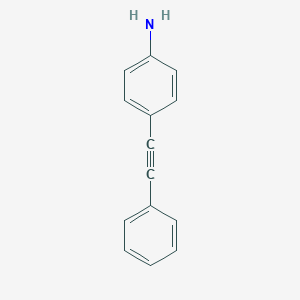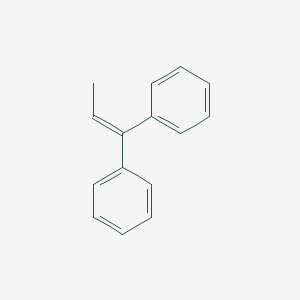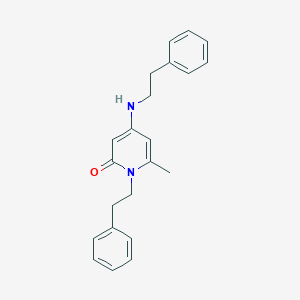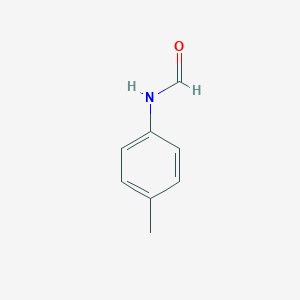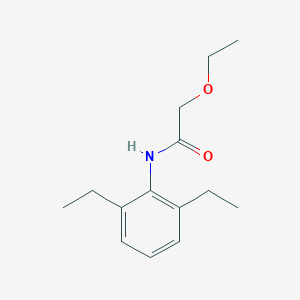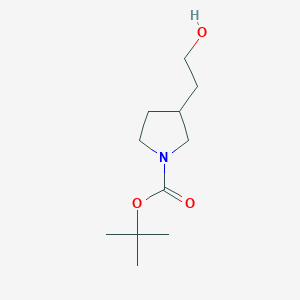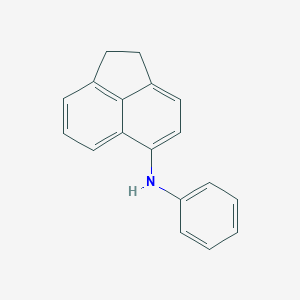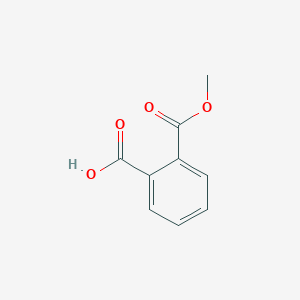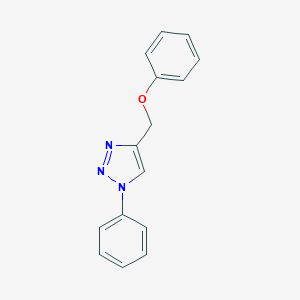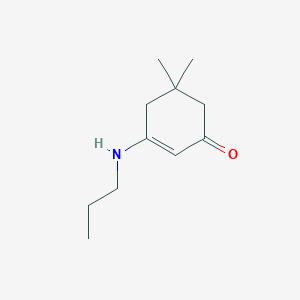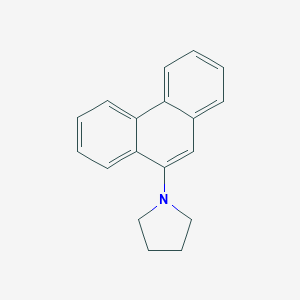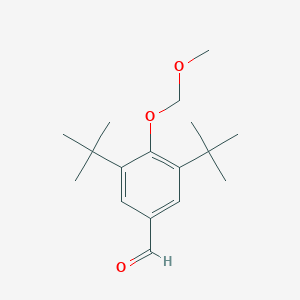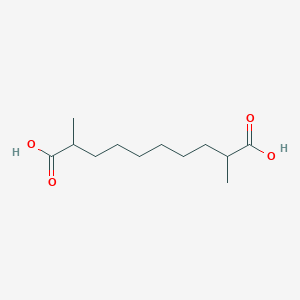
2,9-Dimethyldecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimethyldecanedioic acid (DMDDA) is a dicarboxylic acid that has been gaining attention in the scientific community due to its unique properties. DMDDA is a branched-chain fatty acid that contains two carboxylic acid groups and two methyl groups. It is a white crystalline powder that is soluble in water and organic solvents. DMDDA has been used in a variety of applications, including as a monomer for the synthesis of biodegradable polymers, as a precursor for the synthesis of pharmaceuticals, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 2,9-Dimethyldecanedioic acid is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. 2,9-Dimethyldecanedioic acid has also been shown to increase the production of anti-oxidant enzymes, which can protect cells from oxidative stress.
Effets Biochimiques Et Physiologiques
2,9-Dimethyldecanedioic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. 2,9-Dimethyldecanedioic acid has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, 2,9-Dimethyldecanedioic acid has been shown to increase the lifespan of fruit flies and mice, suggesting that it may have anti-aging properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,9-Dimethyldecanedioic acid in lab experiments is its high purity. 2,9-Dimethyldecanedioic acid can be synthesized with high purity using the oxidation of 2,9-dimethyldecanoic acid with potassium permanganate. Another advantage is its solubility in water and organic solvents, which makes it easy to work with in the lab. One limitation of using 2,9-Dimethyldecanedioic acid in lab experiments is its cost. 2,9-Dimethyldecanedioic acid is relatively expensive compared to other dicarboxylic acids.
Orientations Futures
There are a number of potential future directions for research on 2,9-Dimethyldecanedioic acid. One area of interest is its potential use as a drug delivery system. Researchers are exploring the use of 2,9-Dimethyldecanedioic acid to encapsulate drugs and deliver them to specific cells or tissues. Another area of interest is its anti-aging properties. Researchers are investigating the mechanisms by which 2,9-Dimethyldecanedioic acid may increase lifespan in fruit flies and mice. Finally, researchers are exploring the potential use of 2,9-Dimethyldecanedioic acid as a corrosion inhibitor in the automotive and aerospace industries.
Méthodes De Synthèse
2,9-Dimethyldecanedioic acid can be synthesized through a variety of methods, including the oxidation of 2,9-dimethyldecanoic acid using potassium permanganate, the esterification of 2,9-dimethyldecanoic acid with methanol, and the decarboxylation of 3,4-dimethylhexanedioic acid. The most commonly used method is the oxidation of 2,9-dimethyldecanoic acid using potassium permanganate, which yields high purity 2,9-Dimethyldecanedioic acid.
Applications De Recherche Scientifique
2,9-Dimethyldecanedioic acid has been studied extensively for its potential applications in the biomedical field. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2,9-Dimethyldecanedioic acid has also been studied for its potential use as a drug delivery system. Researchers have found that 2,9-Dimethyldecanedioic acid can be used to encapsulate drugs and deliver them to specific cells or tissues.
Propriétés
Numéro CAS |
89019-21-6 |
|---|---|
Nom du produit |
2,9-Dimethyldecanedioic acid |
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
2,9-dimethyldecanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-9(11(13)14)7-5-3-4-6-8-10(2)12(15)16/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
HGPLPTQLYAHGDY-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCC(C)C(=O)O)C(=O)O |
SMILES canonique |
CC(CCCCCCC(C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)
